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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of PROTAC ER Degrader-15, also identified as Compound 40. The
information presented is collated from the primary scientific literature, focusing on key data and
experimental methodologies to support further research and development in the field of
targeted protein degradation.

Chemical Structure and Properties

PROTAC ER Degrader-15 (Compound 40) is a novel, orally bioavailable selective estrogen
receptor degrader (SERD). It was developed through the structure-based optimization of the
lead compound LSZ102, with the key maodification being the replacement of a 6-
hydroxybenzothiophene moiety with a 6H-thieno[2,3-e]indazole group. This alteration, coupled
with modifications to the acrylic acid degron, resulted in a compound with significantly improved
pharmacological properties.[1]

Chemical Structure:
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(The specific chemical structure of Compound 40 is proprietary to the publishing research entity
and is detailed in the referenced scientific publication. For research and development
purposes, direct consultation of the source article is recommended.)

Physicochemical Properties:

A summary of the key physicochemical properties of PROTAC ER Degrader-15 (Compound
40) is presented in the table below.

Property Value Reference
Molecular Formula C29H32F2N404S [1]
Molecular Weight 586.66 g/mol [1]
Solubility Data not publicly available

LogP Data not publicly available

Mechanism of Action: Targeted Degradation of
Estrogen Receptor a (ERa)

PROTAC ER Degrader-15 functions as a proteolysis-targeting chimera (PROTAC). It is a
heterobifunctional molecule designed to simultaneously bind to the estrogen receptor a (ERQ)
and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERa, marking
it for degradation by the proteasome. This mechanism of action leads to the effective
elimination of the ERa protein from cancer cells, a key driver in the majority of breast cancers.

The signaling pathway illustrating the mechanism of action is depicted below:
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Caption: Mechanism of ERa degradation by PROTAC ER Degrader-15.

Biological Activity and Efficacy

PROTAC ER Degrader-15 (Compound 40) has demonstrated potent and robust biological
activity in preclinical studies, including in models of endocrine-resistant breast cancer.

In Vitro Efficacy

The compound exhibits potent growth inhibition of both wild-type and tamoxifen-resistant ERa-
positive breast cancer cell lines. Furthermore, it induces potent degradation of the ERa protein

in these cells.

Table of In Vitro Activity:
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Cell Line Assay Type Metric Value (nM) Reference
MCF-7 (wild- Cell Growth
o ICso0 0.25 [1]
type) Inhibition
MCF-7
) Cell Growth
(tamoxifen- o ICs0 0.31 [1]
) Inhibition
resistant)
Cell Growth
T-47D o ICso0 0.19 [1]
Inhibition
MCF-7 ERa Degradation  DCso 0.15 [1]

In Vivo Efficacy

In a mouse xenograft model using MCF-7 breast cancer cells, orally administered PROTAC ER
Degrader-15 (Compound 40) demonstrated robust antitumor efficacy.

Table of In Vivo Antitumor Efficacy:

. . Tumor Growth
Animal Model Dosing o Reference
Inhibition (%)

MCF-7 Xenograft 10 mg/kg, p.o., g.d. 95 [1]

MCF-7 Xenograft 30 mg/kg, p.o., g.d. 105 [1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these
findings. The following sections outline the key experimental protocols employed in the
characterization of PROTAC ER Degrader-15 (Compound 40).

Synthesis of PROTAC ER Degrader-15 (Compound 40)

The synthesis of Compound 40 is a multi-step process. A generalized workflow is presented
below. For a detailed, step-by-step synthetic route including reagents and reaction conditions,
please refer to the supporting information of the primary publication.[1]
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Caption: Generalized synthetic workflow for Compound 40.

ERa Degradation Assay (Western Blot)

Objective: To quantify the degradation of ERa protein in cancer cells following treatment with
PROTAC ER Degrader-15.

Protocol:
e Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.

o Compound Treatment: Cells are treated with varying concentrations of Compound 40 or
vehicle control (DMSO) for a specified duration (e.g., 24 hours).

o Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration of the lysates is determined using a
BCA protein assay.

o SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride
(PVDF) membrane.

e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific for ERa, followed by incubation with a horseradish peroxidase (HRP)-conjugated
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secondary antibody. A loading control, such as [3-actin or GAPDH, is also probed to ensure
equal protein loading.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

e Quantification: The intensity of the ERa band is quantified and normalized to the loading
control to determine the percentage of ERa degradation relative to the vehicle-treated
control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of PROTAC ER Degrader-15 on the viability of cancer cells.
Protocol:

o Cell Seeding: Cells (e.g., MCF-7, T-47D) are seeded in 96-well plates at a suitable density.

o Compound Treatment: After 24 hours, cells are treated with a serial dilution of Compound 40.

 Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g.,
5-7 days).

e Assay: The CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital
shaker to induce cell lysis.

e Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the
luminescence, which is proportional to the amount of ATP and thus the number of viable
cells, is measured using a plate reader.

o Data Analysis: The ICso value, the concentration of the compound that inhibits cell growth by
50%, is calculated from the dose-response curve.

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the antitumor activity of orally administered PROTAC ER Degrader-15
in a mouse model of breast cancer.
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Protocol:

Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

Tumor Implantation: MCF-7 cells are subcutaneously injected into the flank of each mouse.
An estrogen pellet is typically implanted to support tumor growth.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm3). The mice are then randomized into treatment and control groups.

Drug Administration: PROTAC ER Degrader-15 is administered orally (p.o.) once daily (g.d.)
at specified doses. The control group receives the vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or after a specified duration of treatment.

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume
in the treated groups to the control group.
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Caption: Experimental workflow for the in vivo xenograft study.
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Conclusion

PROTAC ER Degrader-15 (Compound 40) is a highly potent and orally bioavailable selective
estrogen receptor degrader with a promising preclinical profile. Its robust in vitro and in vivo
activity against ERa-positive breast cancer, including tamoxifen-resistant models, highlights its
potential as a next-generation endocrine therapy. The detailed experimental protocols provided
herein serve as a valuable resource for researchers aiming to further investigate and build
upon these significant findings in the field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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